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molecular formula C7H10ClN3 B1338316 2-Methyl-4-pyridinecarboximidamide hydrochloride

2-Methyl-4-pyridinecarboximidamide hydrochloride

Cat. No. B1338316
M. Wt: 171.63 g/mol
InChI Key: UHLCZUREWPTFIW-UHFFFAOYSA-N
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Patent
US04579848

Procedure details

A 17.2 g portion of 4-cyano-2-picoline [E. Ochiai and I. Suzuki, Pharm. Bull. (Japan), 2, 147 (1954)] was dissolved in 150 ml of methanol, 756 mg of sodium methoxide was added and the mixture was stirred overnight. A 7.9 g portion of ammonium chloride was added and the mixture was heated to reflux, then cooled to room temperature, giving 15 g of the desired compound, mp 168°-178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
756 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH3:9])[CH:4]=1)#[N:2].C[O-].[Na+].[Cl-:13].[NH4+:14]>CO>[ClH:13].[CH3:9][C:5]1[CH:4]=[C:3]([C:1](=[NH:14])[NH2:2])[CH:8]=[CH:7][N:6]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
756 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC1=NC=CC(=C1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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